molecular formula Fe2H12O18S3 B1197182 Ferric sulfate trihydrate CAS No. 13761-89-2

Ferric sulfate trihydrate

Cat. No.: B1197182
CAS No.: 13761-89-2
M. Wt: 508 g/mol
InChI Key: DGDSVFZDNDFBNL-UHFFFAOYSA-H
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Description

Ferric sulfate trihydrate, with the chemical formula Fe₂(SO₄)₃·3H₂O, is a hydrated form of ferric sulfate. It is a grayish-white crystalline compound that is commonly used in various industrial and scientific applications. This compound is known for its role as a coagulant in water treatment, a mordant in dyeing processes, and a reagent in chemical synthesis .

Scientific Research Applications

Ferric sulfate trihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The main function of ferric sulfate is as a hemostatic agent in different medical practices. This hemostatic function is achieved when ferric sulfate is applied directly to the damaged tissue. Once applied, ferric sulfate forms ferric ion-protein complex which helps the sealing of the damaged vessels mechanically .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric sulfate trihydrate can be synthesized through the reaction of sulfuric acid with ferrous sulfate in the presence of an oxidizing agent. The typical reaction involves the following steps:

  • Dissolve ferrous sulfate (FeSO₄) in water.
  • Add sulfuric acid (H₂SO₄) to the solution.
  • Introduce an oxidizing agent such as hydrogen peroxide (H₂O₂) to oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).
  • The resulting ferric sulfate solution is then crystallized to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced on a large scale by treating iron waste materials with sulfuric acid and an oxidizing agent. The process involves heating the mixture to facilitate the reaction and then allowing the solution to cool and crystallize .

Chemical Reactions Analysis

Types of Reactions: Ferric sulfate trihydrate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Ferric ions (Fe³⁺) can be reduced to ferrous ions (Fe²⁺) in the presence of reducing agents.

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form ferric hydroxide and sulfuric acid.

    Complexation Reactions: Ferric ions can form complexes with ligands such as oxalate, resulting in compounds like potassium trisoxalatoferrate(III) trihydrate.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), chlorine (Cl₂), and nitric acid (HNO₃) are commonly used to oxidize ferrous ions to ferric ions.

    Reducing Agents: Reducing agents such as ascorbic acid can reduce ferric ions to ferrous ions.

    Ligands: Oxalate ions (C₂O₄²⁻) are used in complexation reactions to form ferric oxalate complexes.

Major Products Formed:

Comparison with Similar Compounds

Ferric sulfate trihydrate can be compared with other ferric sulfate hydrates and related compounds:

    Ferric Sulfate Pentahydrate (Fe₂(SO₄)₃·5H₂O): Similar in composition but contains more water molecules.

    Ferric Sulfate Nonahydrate (Fe₂(SO₄)₃·9H₂O): Contains even more water molecules and has different physical properties.

    Ferric Chloride (FeCl₃): Another ferric compound used in water treatment and as a coagulant, but with different chemical properties and applications.

    Ferric Nitrate (Fe(NO₃)₃): Used in similar applications but has different solubility and reactivity characteristics

This compound is unique due to its specific hydration state, which influences its solubility, reactivity, and suitability for various applications.

Properties

IUPAC Name

iron(3+);trisulfate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.3H2O4S.6H2O/c;;3*1-5(2,3)4;;;;;;/h;;3*(H2,1,2,3,4);6*1H2/q2*+3;;;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDSVFZDNDFBNL-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2H12O18S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10028-22-5 (Parent)
Record name Iron(III) sulfate (2:3), hexahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90160248
Record name Iron(III) sulfate (2:3), hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13761-89-2
Record name Iron(III) sulfate (2:3), hexahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(III) sulfate (2:3), hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric sulfate trihydrate
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Ferric sulfate trihydrate
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Ferric sulfate trihydrate
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Ferric sulfate trihydrate
Reactant of Route 5
Ferric sulfate trihydrate
Reactant of Route 6
Ferric sulfate trihydrate

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